[1,4]Benzodioxino[2,3-b]pyridine 1-oxide
Description
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-oxido-[1,4]benzodioxino[2,3-b]pyridin-1-ium |
InChI |
InChI=1S/C11H7NO3/c13-12-7-3-6-10-11(12)15-9-5-2-1-4-8(9)14-10/h1-7H |
InChI Key |
DMQKKKCNVKDODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)[N+](=CC=C3)[O-] |
Origin of Product |
United States |
Preparation Methods
Peracid-Mediated Oxidation
Reagents :
Procedure :
-
Dissolve the pyridine derivative (e.g., 3-chloropyridine) in DCM at 0–5°C.
-
Add m-CPBA (1.5 equivalents) gradually.
-
Stir for 24 hours at 20–25°C.
-
Concentrate the reaction mixture and purify via pH-adjusted aqueous workup.
Example :
| Starting Material | Reagent | Conditions | Yield | Purity |
|---|---|---|---|---|
| 3-Chloropyridine | m-CPBA | 0–25°C, 24h | 91% | 98% |
| Ethyl 3-pyridylacetate | OXONE | RT, 12h | 85% | 95% |
Key Findings :
-
m-CPBA offers higher regioselectivity for N-oxidation compared to OXONE (source,).
-
Electron-withdrawing substituents (e.g., Cl) enhance reaction rates (source).
Cyclization Reactions
Cyclization strategies construct the benzodioxino[2,3-b]pyridine scaffold prior to oxidation.
Condensation of Phenols with Aldehydes
Reagents :
Procedure :
-
React catechol with epichlorohydrin in basic conditions.
-
Cyclize the intermediate under acidic catalysis.
-
Oxidize the pyridine ring using m-CPBA.
Example :
| Intermediate | Cyclization Agent | Oxidizing Agent | Yield |
|---|---|---|---|
| 2-Hydroxyphenylglyoxal | H2SO4 | m-CPBA | 78% |
Key Findings :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Conditions :
Advantages :
-
50% reduction in reaction time compared to conventional methods.
Catalytic Oxidations
Catalysts :
Performance :
| Catalyst | Substrate | Conversion |
|---|---|---|
| CH3ReO3 | Pyridine | 92% |
Challenges and Optimizations
-
Byproduct Formation : Over-oxidation to sulfones or sulfoxides occurs if reaction times exceed 24h (source).
-
Workup Improvements : A novel DCM/water partitioning step removes m-chlorobenzoic acid byproducts effectively (source).
Summary of Key Methods
| Method | Reagents | Yield Range | Scalability |
|---|---|---|---|
| Peracid Oxidation | m-CPBA, OXONE | 85–95% | Industrial |
| Cyclization-Oxidation | Epichlorohydrin, m-CPBA | 70–80% | Lab-scale |
| Microwave | Urea-H2O2 | 75% | Limited |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1,4]Benzodioxino[2,3-b]pyridine 1-oxide, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles under controlled conditions. For example, analogous pyridine-1-oxides are synthesized via nitro-group reduction followed by oxidation (e.g., using H₂O₂ in acetic acid) . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst use : Transition-metal catalysts (e.g., Pd/C) improve nitro-group reduction efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side reactions .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and oxidation state (e.g., pyridine-N-oxide protons resonate at δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity (>95% by HPLC) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., Fukui indices for electrophilic substitution) with experimental kinetic data .
- Validation assays : Use time-resolved spectroscopy (e.g., UV-Vis) to monitor intermediate formation. For example, discrepancies in nitro-group reactivity can be resolved by adjusting solvent polarity in simulations .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound-based compounds?
- Methodological Answer :
- Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position to enhance electrophilic reactivity .
- In vitro assays : Test derivatives against target enzymes (e.g., BTK inhibitors) using IC₅₀ profiling. For example, pyrrolo[2,3-b]pyridine derivatives showed IC₅₀ values as low as 6.0 nM in enzymatic assays .
- Molecular docking : Use AutoDock Vina to predict binding modes and prioritize synthetic targets .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
- Methodological Answer :
- MTT assay : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values < 10 µM indicating high potency .
- Apoptosis markers : Use flow cytometry to assess caspase-3 activation and Annexin V staining.
- Selectivity testing : Compare activity in non-cancerous cell lines (e.g., HEK-293) to minimize off-target effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogues?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
